Cas no 59080-31-8 (1-Fluoro-7-methylnaphthalene)

1-Fluoro-7-methylnaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-fluoro-7-methylnaphthalene
- 8-Fluoro-2-methylnaphthalene
- 1-Fluoro-7-methylnaphthalene
-
- インチ: 1S/C11H9F/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3
- InChIKey: MXEHNHJMIYFWGI-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2C=CC(C)=CC=21
計算された属性
- せいみつぶんしりょう: 160.068828449g/mol
- どういたいしつりょう: 160.068828449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-Fluoro-7-methylnaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219001143-1g |
8-Fluoro-2-methylnaphthalene |
59080-31-8 | 98% | 1g |
$1617.60 | 2023-09-01 | |
Alichem | A219001143-500mg |
8-Fluoro-2-methylnaphthalene |
59080-31-8 | 98% | 500mg |
$989.80 | 2023-09-01 |
1-Fluoro-7-methylnaphthalene 関連文献
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
1-Fluoro-7-methylnaphthaleneに関する追加情報
1-Fluoro-7-methylnaphthalene (CAS No. 59080-31-8): Properties, Applications, and Market Insights
1-Fluoro-7-methylnaphthalene (CAS No. 59080-31-8) is a fluorinated aromatic compound with significant importance in organic synthesis and material science. This compound, featuring a naphthalene backbone substituted with a fluoro group and a methyl group, has garnered attention due to its unique chemical properties and versatile applications. Researchers and industries are increasingly exploring its potential in pharmaceuticals, agrochemicals, and advanced materials.
The molecular structure of 1-Fluoro-7-methylnaphthalene combines the stability of naphthalene derivatives with the reactivity introduced by the fluorine atom. This combination makes it a valuable intermediate in the synthesis of complex organic molecules. Its lipophilicity and electron-withdrawing properties are particularly useful in drug design, where fluorine substitution often enhances bioavailability and metabolic stability.
In recent years, the demand for fluorinated organic compounds like 1-Fluoro-7-methylnaphthalene has surged, driven by advancements in pharmaceutical research and material science. A trending topic in this domain is the role of fluorinated naphthalenes in developing next-generation OLED materials, which are crucial for high-efficiency displays and lighting technologies. This compound's ability to modify electronic properties makes it a candidate for such applications.
From a synthetic perspective, 1-Fluoro-7-methylnaphthalene can be prepared through various methods, including electrophilic aromatic substitution and cross-coupling reactions. Researchers often search for optimized synthetic routes to improve yield and purity, reflecting the compound's growing industrial relevance. Questions like "How to synthesize 1-Fluoro-7-methylnaphthalene efficiently?" or "What are the best catalysts for fluorination reactions?" are common in academic and industrial forums.
The safety profile and handling precautions for 1-Fluoro-7-methylnaphthalene are also critical discussion points. While not classified as highly hazardous, proper lab practices, such as using personal protective equipment (PPE) and working in well-ventilated areas, are recommended. This aligns with broader industry trends emphasizing green chemistry and sustainable synthesis.
Market-wise, the compound is supplied by several specialty chemical manufacturers, with purity grades ranging from 95% to 99%. Pricing trends often correlate with the availability of raw materials like naphthalene derivatives and fluorinating agents. Analysts note that the Asia-Pacific region, particularly China and India, is emerging as a key producer due to cost advantages and robust chemical infrastructure.
Looking ahead, 1-Fluoro-7-methylnaphthalene is poised to play a pivotal role in innovations such as fluorine-based pharmaceuticals and organic electronic devices. Its compatibility with modern C-H activation and late-stage fluorination techniques further enhances its appeal. For those exploring its potential, understanding its structure-activity relationships and scalable synthesis will be essential.
In summary, 1-Fluoro-7-methylnaphthalene (CAS No. 59080-31-8) exemplifies the intersection of traditional chemistry and cutting-edge applications. Whether for academic research or industrial development, this compound offers a fascinating case study in the evolving landscape of fluorinated aromatic compounds.
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